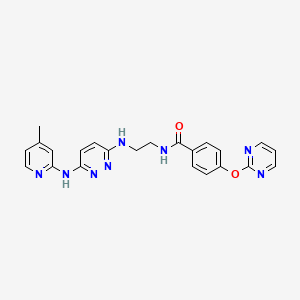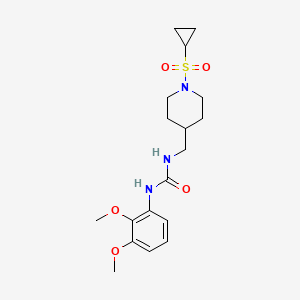
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
作用机制
Target of Action
It is known that triazole compounds can interact with various biological targets, such as enzymes and receptors .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
The interaction of triazole compounds with their targets can lead to various cellular effects, depending on the specific target and the nature of the interaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride typically involves the formation of the triazole ring followed by the introduction of the acetimidamide group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) salts under mild conditions. The resulting triazole intermediate is then reacted with an appropriate amidine to introduce the acetimidamide group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile, reacting with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated triazole derivatives.
科学研究应用
2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common motif in many drugs, enhancing the compound’s therapeutic potential.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
相似化合物的比较
1,2,3-Triazole: A parent compound with similar chemical properties but lacking the acetimidamide group.
4,5-Dicyano-1,2,3-Triazole: A derivative with additional cyano groups, offering different reactivity and applications.
1,2,4-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring, leading to distinct chemical behavior.
Uniqueness: 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is unique due to the presence of both the triazole ring and the acetimidamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other triazole derivatives.
属性
IUPAC Name |
2-(triazol-2-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(6)3-9-7-1-2-8-9;/h1-2H,3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHUFSLEFXHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2846353.png)



![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)


